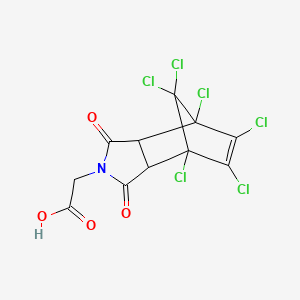

![molecular formula C12H15F2N B2857303 4-[(3,5-Difluorophenyl)methyl]piperidine CAS No. 794500-98-4](/img/structure/B2857303.png)

4-[(3,5-Difluorophenyl)methyl]piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

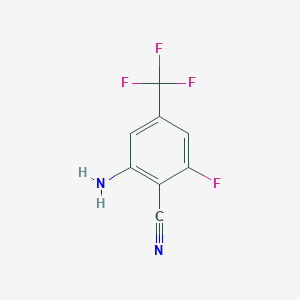

“4-[(3,5-Difluorophenyl)methyl]piperidine” is a compound with the CAS Number: 412310-88-4 . It has a molecular weight of 197.23 and its IUPAC name is 4-(3,5-difluorophenyl)piperidine . It is a pale-yellow to yellow-brown liquid .

Molecular Structure Analysis

The linear formula of “this compound” is C11H13F2N . The InChI code is 1S/C11H13F2N/c12-10-5-9(6-11(13)7-10)8-1-3-14-4-2-8/h5-8,14H,1-4H2 .Physical And Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown liquid . It has a boiling point of 245.058ºC at 760 mmHg .Applications De Recherche Scientifique

Gastric Antisecretory Agents

4-(Diphenylmethyl)-1-piperidinemethanimine, which shares structural similarities with 4-[(3,5-Difluorophenyl)methyl]piperidine, has been explored as a potent oral gastric antisecretory agent. A derivative of this compound, fenoctimine, showed promising results as a nonanticholinergic gastric antisecretory drug, potentially useful in treating peptic ulcer disease (Scott et al., 1983).

Crystal Structure Analysis

The crystal structure of a picrate salt of 4-[(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidine was studied, revealing detailed insights into the molecular arrangement and interactions. This study contributes to the understanding of molecular structures and their formation in crystalline states (Jasinski et al., 2009).

Antimicrobial Applications

2,4-Difluorophenyl(piperidin-4-yl)methanone oxime derivatives, related to this compound, demonstrated significant in vitro antibacterial and antifungal activities, with some compounds showing promising results against pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).

Antimycobacterial Properties

A study involving the synthesis of spiro-piperidin-4-ones, related to this compound, found significant in vitro and in vivo activity against Mycobacterium tuberculosis and its drug-resistant strains. This highlights potential applications in tuberculosis treatment (Kumar et al., 2008).

Synthesis Research

Research on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride provided insights into efficient production methods and structural identification of related compounds (Zheng Rui, 2010).

Antibacterial Synthesis

A study on the environmentally friendly synthesis of dispirosubstituted piperidines, closely related to this compound, revealed their potential antibacterial properties. This research opens avenues for the development of new antibacterial agents (Lohar et al., 2016).

Dopamine Receptor Ligands

4-Heterocyclylpiperidines, structurally related to this compound, have been investigated as selective high-affinity ligands at human dopamine receptors, indicating potential for neurological applications (Rowley et al., 1997).

Anti-inflammatory Agents

The synthesis and evaluation of 4,5-disubstituted-thiazolyl amides, derivatives of 4-hydroxy-piperidine, highlighted their potential as anti-inflammatory agents. This research points to new possibilities in anti-inflammatory drug development (Geronikaki et al., 2003).

Corrosion Inhibition

Piperidine derivatives, closely related to this compound, have been studied for their efficiency in inhibiting the corrosion of iron, suggesting their utility in industrial applications (Kaya et al., 2016).

Antitumor Activity

Research on dispiro[3H-indole-3,2'-pyrrolidine-3',3''-piperidine]-2(1H),4''-diones, structurally akin to this compound, revealed their potential as antitumor agents, opening new avenues in cancer treatment research (Girgis, 2009).

Safety and Hazards

Orientations Futures

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-[(3,5-Difluorophenyl)methyl]piperidine”, is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

4-[(3,5-difluorophenyl)methyl]piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2N/c13-11-6-10(7-12(14)8-11)5-9-1-3-15-4-2-9/h6-9,15H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGCSCHVGGTGSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC(=CC(=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6'-Methoxy-[2,3']bipyridinyl-5-ylamine](/img/structure/B2857224.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-benzylurea](/img/structure/B2857226.png)

![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2857228.png)

![N-[(1-Hydroxycyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2857230.png)

![2-[(4-Chlorophenyl)sulfanyl]-6-(4-fluorophenyl)nicotinonitrile](/img/structure/B2857238.png)

![N-(1-methoxypropan-2-yl)-4-[5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzamide](/img/structure/B2857240.png)

![2-(4-chlorophenyl)-4-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2857242.png)